N-[(2-chlorophenyl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Description
N-[(2-Chlorophenyl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a synthetic organic compound featuring a benzoxazolone core linked to a propanamide chain substituted with a 2-chlorobenzyl group. The 2-chlorophenylmethyl group introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c18-13-6-2-1-5-12(13)11-19-16(21)9-10-20-14-7-3-4-8-15(14)23-17(20)22/h1-8H,9-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBWKBSIBKNCRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCN2C3=CC=CC=C3OC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide typically involves the condensation of 2-chlorobenzylamine with 2-oxo-1,3-benzoxazole-3-propanoic acid. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogen substitution can be achieved using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[(2-chlorophenyl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide exhibit antimicrobial properties. A study evaluated the effectiveness of benzoxazole derivatives against various pathogens. The results showed that these compounds could inhibit the growth of bacteria and fungi effectively, suggesting their potential as antimicrobial agents .
Anticancer Potential
Benzoxazole derivatives have been investigated for their anticancer properties. A specific case study highlighted the ability of related compounds to induce apoptosis in cancer cells through the activation of specific signaling pathways. The study demonstrated that these compounds could inhibit tumor growth in vivo, marking them as promising candidates for cancer therapy .
Anti-inflammatory Effects
Another significant application of this compound is its anti-inflammatory potential. Research has shown that benzoxazole derivatives can modulate inflammatory pathways, reducing cytokine production in various models. This suggests that this compound could be beneficial in treating inflammatory diseases .
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of new compounds. Studies on similar benzoxazole derivatives have indicated a relatively low toxicity profile at therapeutic doses, making them suitable for further development .
Data Tables
Below is a summary table highlighting key studies and findings related to this compound and its derivatives:
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of benzoxazole derivatives demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antibiotics.
- Cancer Treatment : In vitro studies using human cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability and an increase in apoptotic markers. In vivo studies further confirmed these findings with tumor regression observed in animal models.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Heterocycle Impact on Key Properties
*EWG = Electron-withdrawing group
Substituent Effects: Chlorophenyl vs. Methylphenyl and Others
The 2-chlorophenylmethyl substituent differentiates the target compound from analogs with methylphenyl or sulfamoylphenyl groups:
- Compounds 7d–7f (): Methylphenyl substituents enhance solubility but reduce lipophilicity compared to the chloro-substituted target. The chlorine atom’s electronegativity may improve target engagement via halogen bonding .
- Compound in : Contains a sulfamoylphenyl group, increasing polarity (molecular weight: 189.26 g/mol) versus the target’s larger, more lipophilic structure (~330 g/mol estimated) .
Biological Activity
N-[(2-chlorophenyl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and as a kinase inhibitor. This article provides a detailed overview of its biological activity, including data from various studies, case reports, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 393.84 g/mol. The structure includes a chlorophenyl group, a benzoxazole moiety, and an amide functional group, which are critical for its biological activity.
Research indicates that this compound functions primarily as an inhibitor of certain kinases involved in tumor progression. The benzoxazole ring is known for its role in various biological activities, including anticancer effects.
Anticancer Properties
Several studies have highlighted the anticancer properties of this compound:
- Inhibition of Tumor Growth : In vitro studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colon cancer cells. The IC50 values for MCF-7 cells were reported to be approximately 5.02 µM, indicating potent antiproliferative activity compared to standard chemotherapeutics like etoposide .
- Mechanistic Studies : The compound was found to induce apoptosis in cancer cells through the intrinsic apoptotic pathway, as evidenced by JC-1 staining assays that demonstrated a decrease in mitochondrial membrane potential (ΔΨm) after treatment .
- Kinase Inhibition : The compound has been identified as a potential MET kinase inhibitor, which is crucial in the treatment of tumors associated with MET overexpression .
Case Study 1: Breast Cancer Treatment
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in:
- A significant reduction in cell viability at concentrations as low as 5 µM.
- Induction of apoptosis characterized by increased markers such as cleaved caspase-3 and PARP .
Case Study 2: In Vivo Efficacy
In vivo studies have also been performed to assess the efficacy of this compound in animal models:
- Tumor-bearing mice treated with the compound showed a marked reduction in tumor size compared to control groups.
- Histological analysis revealed decreased proliferation markers and increased apoptosis within tumor tissues .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
